5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Formation of Azide: The azide precursor can be synthesized from an amine through diazotization followed by substitution with sodium azide.
Cycloaddition Reaction: The azide reacts with an alkyne under copper(I) catalysis to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.
Materials Science: It is utilized in the design of novel materials with unique properties, such as polymers and coordination complexes.
Industry: The compound can be employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propan-2-yl group, leading to different steric and electronic properties.
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: The phenyl group introduces aromaticity, which can influence the compound’s interactions with biological targets.
Uniqueness
The presence of the propan-2-yl group in 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic properties that can enhance its reactivity and specificity in various applications. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
CAS No. |
862112-06-9 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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